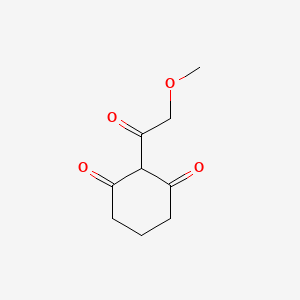
2-Amino-1-(2,6-difluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2,6-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7F2NO It is characterized by the presence of an amino group and a difluorophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,6-difluorophenyl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoroacetophenone.
Amination Reaction: The 2,6-difluoroacetophenone undergoes an amination reaction with ammonia or an amine source under controlled conditions to introduce the amino group.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,6-difluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction Products: Reduced derivatives such as alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(2,6-difluorophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe or reagent in biological studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,6-difluorophenyl)ethan-1-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions or metabolic processes.
Binding Interactions: The amino and difluorophenyl groups play a crucial role in binding interactions with target molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2,4-difluorophenyl)ethan-1-one: Similar structure but with different fluorine substitution pattern.
2-Amino-1-(2,6-dichlorophenyl)ethan-1-one: Chlorine atoms instead of fluorine atoms.
2-Amino-1-(2,6-dimethylphenyl)ethan-1-one: Methyl groups instead of fluorine atoms.
Uniqueness
2-Amino-1-(2,6-difluorophenyl)ethan-1-one is unique due to the presence of difluorophenyl groups, which impart distinct electronic and steric properties
Properties
Molecular Formula |
C8H7F2NO |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
2-amino-1-(2,6-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H7F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3H,4,11H2 |
InChI Key |
CLJFCMPUSKIUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine](/img/structure/B15273869.png)

![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B15273878.png)
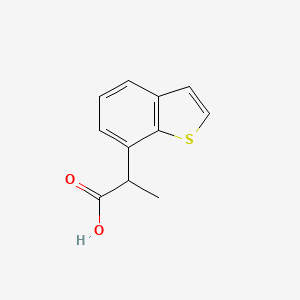
![4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride](/img/structure/B15273887.png)
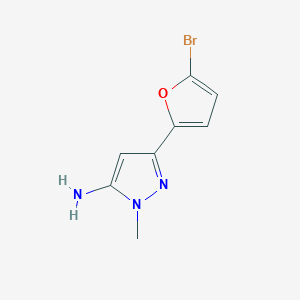

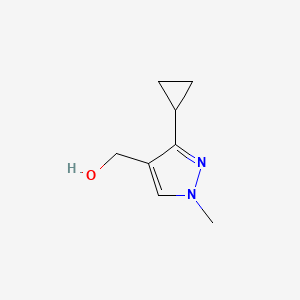

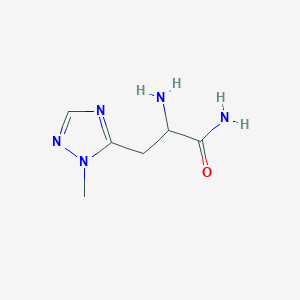
![tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B15273964.png)

![4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273974.png)
